3-(4-Ethylphenyl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)9(2)8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDYPWACWUQHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53086-49-0 | |
| Record name | 3-(4-ETHYLPHENYL)BUTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 4 Ethylphenyl Butanoic Acid
Established Retrosynthetic Analyses and Precursor Pathways
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For 3-(4-ethylphenyl)butanoic acid, a primary disconnection can be made at the C3-aryl bond, suggesting a conjugate addition of an ethylphenyl nucleophile to a four-carbon electrophile. Another key disconnection involves the bond between the C3 and C4 carbons, pointing towards an alkylation of a suitable ethylphenyl derivative.
A logical retrosynthetic pathway for this compound (I) is depicted below. This analysis reveals two primary precursor pathways:
Pathway A: Friedel-Crafts Acylation Route. This pathway involves the disconnection of the aryl-C3 bond, leading back to ethylbenzene (B125841) (II) and a succinic acid derivative like succinic anhydride (B1165640) (III). The forward synthesis would involve a Friedel-Crafts acylation of ethylbenzene with succinic anhydride to form 3-(4-ethylbenzoyl)propanoic acid (IV), followed by reduction of the ketone to yield the target molecule.
Pathway B: Conjugate Addition Route. This approach disconnects the C3-C4 bond of a precursor like ethyl 3-(4-ethylphenyl)but-2-enoate (V). This unsaturated ester could be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction between 4-ethylacetophenone (VI) and a phosphonate (B1237965) ylide. Subsequent conjugate addition of a hydride or a methyl group (from an organocuprate, for instance) followed by hydrolysis would lead to the desired acid.
A third, less common, but viable pathway could involve the hydrocarboxylation of a corresponding alkene, 1-(4-ethylphenyl)prop-1-ene, in the presence of a suitable catalyst and a carboxylating agent.
| Precursor | Chemical Name | Pathway |
| II | Ethylbenzene | A |
| III | Succinic anhydride | A |
| IV | 3-(4-Ethylbenzoyl)propanoic acid | A |
| V | Ethyl 3-(4-ethylphenyl)but-2-enoate | B |
| VI | 4-Ethylacetophenone | B |
Development of Novel and Efficient Synthetic Routes
Modern synthetic chemistry continually seeks to improve upon established methods by developing more efficient, selective, and sustainable routes.
Catalytic Strategies in Synthesis (e.g., Palladium-catalyzed reactions)
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. For the synthesis of this compound, a palladium-catalyzed conjugate addition of an arylboronic acid to an α,β-unsaturated carbonyl compound represents a powerful strategy. A reported method for the synthesis of 3-arylbutanoic acid derivatives involves the palladium-catalyzed diastereoselective conjugate addition of arylboronic acids to chiral imides derived from α,β-unsaturated acids. acs.orgthieme-connect.comacs.orgacs.org This approach, using a palladium catalyst, offers high yields and diastereoselectivity. acs.orgthieme-connect.comacs.orgacs.org
For instance, the reaction of 4-ethylphenylboronic acid with a chiral crotonate imide in the presence of a palladium catalyst could provide an enantiomerically enriched precursor to this compound. This method is advantageous due to the mild reaction conditions and the commercial availability of a wide range of boronic acids. A study demonstrated the use of a Pd(II)/bipyridine catalyst for the conjugate addition of arylboronic acids to α,β-unsaturated carboxylic acids, which could be adapted for the synthesis of the target molecule. researchgate.net
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While a specific MCR for the direct synthesis of this compound is not prominently reported, related methodologies for butyric acid derivatives exist. For example, photoredox-catalyzed multicomponent reactions have been developed to synthesize functionalized γ-amino butyric acid derivatives by coupling carboxylic acids, Michael acceptors, and carbonyl electrophiles. nih.govacs.org Adapting such a strategy could potentially lead to novel routes for 3-arylbutanoic acids. The Biginelli reaction, a well-known MCR, has been employed in the synthesis of dihydropyrimidine (B8664642) derivatives of α,γ-diketobutanoic acid. nih.gov
Green Chemistry Principles in Synthetic Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the context of synthesizing this compound, several green principles can be applied.
One key area is the use of environmentally benign solvents and catalysts. Water is an ideal green solvent, and research has focused on performing reactions like the oxidation of aldehydes to carboxylic acids in aqueous media. mdpi.commdpi.com For instance, the oxidation of 4-ethylphenylacetaldehyde to 4-ethylphenylacetic acid, a potential precursor, could be achieved using hydrogen peroxide as a green oxidant with a recyclable catalyst. mdpi.comresearchgate.net
Another green approach is the utilization of CO2 as a C1 source for carboxylation reactions. The synthesis of carboxylic acids via the hydrocarboxylation of alcohols with CO2 and H2, facilitated by an iridium catalyst, has been reported. rsc.org This method, if applied to the appropriate alcohol precursor, could offer a sustainable route to this compound. Furthermore, the reduction of carboxylic acids to aldehydes or alcohols can be achieved under green conditions by converting them to S-2-pyridyl thioesters and using a nickel pre-catalyst and a silane (B1218182) reductant in an aqueous medium. rsc.org
Stereoselective and Enantioselective Synthesis of Chiral Analogues
The synthesis of enantiomerically pure chiral analogues of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.
Application of Chiral Auxiliaries and Ligands
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.govsigmaaldrich.comresearchgate.net Once the desired stereochemistry is established, the auxiliary is removed. Evans oxazolidinones are a widely used class of chiral auxiliaries. nih.gov For the synthesis of a chiral analogue of this compound, an N-crotonyl oxazolidinone can be reacted with a 4-ethylphenyl-containing nucleophile, such as an organocuprate, in a conjugate addition reaction. The chiral auxiliary directs the facial attack of the nucleophile, leading to a product with high diastereoselectivity. Subsequent hydrolysis of the amide bond removes the auxiliary, yielding the enantiomerically enriched carboxylic acid. A similar strategy has been used in the synthesis of all four isomers of β-methylphenylalanine, starting from S-(+)-3-phenylbutyric acid attached to a chiral auxiliary. renyi.hu
Asymmetric Catalysis in Diastereoselective and Enantioselective Pathways
Asymmetric catalysis offers a powerful approach for establishing the chiral center in this compound and its precursors with high stereocontrol. wikipedia.org Key strategies include the enantioselective hydrogenation of prochiral olefins and the diastereoselective reduction of substrates containing a chiral auxiliary.
Enantioselective Hydrogenation: This method involves the hydrogenation of a C=C double bond in a prochiral precursor using a chiral transition metal catalyst. For structurally similar 3-arylbutanoic acids, catalysts based on iridium, rhodium, and ruthenium complexed with chiral ligands have proven effective. acs.orgacs.org For instance, iridium complexes with chiral ligands like Ubaphox are used for the asymmetric hydrogenation of homoallylic sulfones, which can be precursors to γ-chiral compounds. acs.org Similarly, rhodium and ruthenium catalysts bearing chiral phosphine (B1218219) ligands such as BINAP are widely used for the hydrogenation of β-aryl-substituted acrylates or related substrates. hilarispublisher.com The choice of metal, ligand, and reaction conditions is critical for achieving high enantiomeric excess (ee).
Diastereoselective Hydrogenation: An alternative pathway involves attaching a chiral auxiliary to the substrate, a molecule that directs the stereochemical outcome of a subsequent reaction. In the synthesis of analogous 3-(p-tolyl)butanoic acids, chiral N-3-(p-tolyl)but-2-enamides were synthesized and then subjected to hydrogenation. researchgate.net The presence of the chiral auxiliary guides the hydrogen attack to one face of the double bond, leading to the formation of one diastereomer in excess. The auxiliary is then cleaved to yield the enantiomerically enriched butanoic acid. Palladium on carbon (Pd/C) is a common catalyst for this type of hydrogenation, which proceeds with high chemical yields and moderate to good diastereomeric ratios. researchgate.net
Asymmetric Conjugate Addition: Another prominent method is the asymmetric conjugate addition (or Michael addition) of organometallic reagents to α,β-unsaturated carbonyl compounds. For the synthesis of 3-arylbutanoic acid derivatives, a chiral rhodium-BINAP catalyst can mediate the addition of an arylboronic acid to a crotonate derivative. hilarispublisher.comresearchgate.net This reaction constructs the C-C bond at the β-position while simultaneously setting the stereocenter with high enantioselectivity. hilarispublisher.com
Table 1: Selected Asymmetric Catalytic Methods for Synthesizing 3-Arylbutanoic Acid Derivatives
| Catalytic System | Reaction Type | Substrate Type | Product | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Ir-Ubaphox | Asymmetric Hydrogenation | Homoallylic Sulfone | γ-Chiral Sulfone | Affords products with excellent enantioselectivities (up to 98% ee) at low hydrogen pressure. | acs.org |
| Pd/C | Diastereoselective Hydrogenation | N-3-(p-tolyl)but-2-enamide | N-3-(p-tolyl)butanamide | High chemical yields and moderate diastereomeric ratios. The chiral auxiliary is subsequently removed. | researchgate.net |
| Rh-BINAP | Asymmetric Conjugate Addition | β-Acrylate & Arylboronic Acid | 3-Arylbutanoic Acid Derivative | Catalyzes conjugate addition with high enantioselectivity. | hilarispublisher.comresearchgate.net |
| Ru-BINAP | Asymmetric Hydrogenation | β-Keto Esters / β-(Acylamino)acrylates | Chiral β-Hydroxy Esters / β-Amino Acids | Highly effective for producing enantiomerically pure products. | acs.org |
Enzymatic Resolution and Biocatalytic Transformations
Biocatalysis provides an environmentally benign and highly selective alternative to traditional chemical methods for obtaining enantiopure compounds. utupub.fi For this compound, the primary biocatalytic approach is the kinetic resolution of a racemic mixture using enzymes, particularly lipases. almacgroup.com
Lipase-Catalyzed Kinetic Resolution: Kinetic resolution is a process where one enantiomer of a racemic substrate reacts faster in the presence of a chiral catalyst (an enzyme), allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. almacgroup.comucc.ie In the case of 3-arylbutanoic acids, this is typically performed through the hydrolysis of a racemic ester, such as ethyl 3-(4-ethylphenyl)butanoate. almacgroup.comalmacgroup.com
Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are the most utilized enzymes for this purpose due to their broad substrate specificity, high enantioselectivity, and operational stability. almacgroup.com A variety of lipases are screened to find the optimal biocatalyst for a specific substrate. For the resolution of ethyl 3-arylbutanoates, lipases from Pseudomonas and Candida species are particularly effective. almacgroup.com
For example, studies on the closely related ethyl 3-(4-methylphenyl)butanoate have shown that lipases from Pseudomonas cepacia exhibit excellent enantioselection, preferentially hydrolyzing the (R)-ester to yield the (R)-acid, leaving the unreacted (S)-ester with high enantiomeric purity. almacgroup.comucc.ie Conversely, Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym-435), can show opposite enantioselectivity, providing access to the (R)-ester and the (S)-acid. almacgroup.comresearchgate.net The efficiency and selectivity (expressed as the enantiomeric ratio, E) of the resolution are influenced by the enzyme source, substrate structure, and reaction conditions such as solvent and temperature. almacgroup.commdpi.com
Whole-cell biocatalysis, which uses entire microorganisms instead of isolated enzymes, is another approach. nih.gov This can be advantageous as it avoids costly enzyme purification and can facilitate cofactor regeneration for certain reaction types, such as reductions. For instance, various yeast and bacteria strains can perform enantioselective reductions of ketones, a potential pathway to chiral alcohol precursors for the target acid. nih.gov
Table 2: Enzymatic Resolution of Racemic Ethyl 3-Arylalkanoates via Hydrolysis
| Biocatalyst (Enzyme) | Substrate | Stereochemical Outcome | Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|
| Pseudomonas cepacia | Racemic ethyl 3-phenylbutanoate | (S)-Acid and (R)-Ester | >98% (acid), 99% (ester) | almacgroup.com |
| Pseudomonas fluorescens | Racemic ethyl 3-phenylbutanoate | (S)-Acid and (R)-Ester | 98% (acid), 99% (ester) | almacgroup.com |
| Candida antarctica Lipase B (immob.) | Racemic ethyl 3-phenylbutanoate | (R)-Acid and (S)-Ester | >99% (acid), 83% (ester) | almacgroup.com |
| Pseudomonas cepacia | Racemic ethyl 3-(4-methylphenyl)butanoate | (S)-Acid | 99% | almacgroup.comucc.ie |
Chemical Reactivity and Transformations of 3 4 Ethylphenyl Butanoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site of reactivity in 3-(4-Ethylphenyl)butanoic acid, enabling transformations such as esterification and amidation. cymitquimica.com
Esterification and Amidation Reactions
The carboxylic acid functionality of this compound readily undergoes esterification. For instance, the reaction with methanol (B129727) in the presence of an acid catalyst can yield the corresponding methyl ester, 3-(4-methoxyphenyl)butanoic acid methyl ester. ontosight.ai Similarly, amidation reactions can be performed. The reaction of this compound with amines, often facilitated by coupling agents, leads to the formation of the corresponding amides. A general example is the reaction with 3-ethynylaniline (B136080) in the presence of a coupling agent to form an amide bond.
Reduction and Oxidation Pathways
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride. evitachem.com Conversely, the butanoic acid chain itself is generally resistant to further oxidation under standard conditions. However, the ethyl group on the phenyl ring can be oxidized. libretexts.org
Transformations on the 4-Ethylphenyl Subunit
The 4-ethylphenyl group of the molecule provides another avenue for chemical modification through reactions on the aromatic ring and the ethyl side chain.
Electrophilic Aromatic Substitution Studies
The 4-ethylphenyl group is susceptible to electrophilic aromatic substitution reactions. The ethyl group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho or para to the ethyl group. libretexts.orgwikipedia.org This directing effect is due to the electron-donating nature of the alkyl group which stabilizes the carbocation intermediate formed during the reaction. wikipedia.org Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. wikipedia.org For example, bromination of a similar compound, 4-[(4-ethylphenyl)methyl]benzene, can be achieved using bromine in a suitable solvent. evitachem.com
Functionalization of the Ethyl Side Chain
The ethyl side chain can also be a site for chemical modification. One notable reaction is the oxidation of the benzylic position (the carbon atom attached to the aromatic ring) of the ethyl group. libretexts.org Under strong oxidizing conditions, such as with potassium permanganate, the entire ethyl group can be oxidized to a carboxylic acid group, transforming the 4-ethylphenyl moiety into a 4-carboxyphenyl group. libretexts.org This reaction, however, requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.org
Cyclization and Rearrangement Reactions Leading to Derivatives
3-(4-Aryl)butanoic acids, including this compound, can undergo intramolecular cyclization reactions to form cyclic ketones. osti.govacs.orgdatapdf.com This type of reaction is often catalyzed by strong acids like methanesulfonic acid or polyphosphoric acid. osti.govacs.orgdatapdf.comnepjol.info The cyclization of 3-arylbutanoic acids typically leads to the formation of 1-indanones. osti.govacs.orgdatapdf.com For instance, the acid-catalyzed cyclization of 3-phenylpropanoic acid can yield 1-indanone. beilstein-journals.org
Synthesis and Structural Exploration of 3 4 Ethylphenyl Butanoic Acid Derivatives and Analogues
Structural Modifications at the Carboxylic Acid Functionality
The carboxylic acid group of 3-(4-ethylphenyl)butanoic acid is a prime site for chemical modification to alter its physicochemical properties, such as acidity and lipophilicity. Common derivatization strategies include esterification and amidation.
Esterification is a fundamental transformation, often achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. For instance, the reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid can yield the corresponding methyl ester. mdpi.com However, this direct esterification can sometimes be challenging and may result in complex mixtures requiring extensive purification. mdpi.com
Amide bond formation is another key modification. This is typically accomplished by activating the carboxylic acid, for example with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by the addition of an amine. acs.org A wide variety of amines can be used in this reaction, leading to a diverse library of amide derivatives. For example, reaction with hydroxylamine (B1172632) can produce the corresponding hydroxamic acid. acs.org
A significant area of interest in medicinal chemistry is the replacement of the carboxylic acid with a bioisostere, a functional group with similar steric and electronic properties that can enhance molecular characteristics. The 5-substituted 1H-tetrazole is a well-established carboxylic acid bioisostere. beilstein-journals.orgresearchgate.net The synthesis of these tetrazole analogues can be achieved through several methods, including the reaction of nitriles with an azide (B81097) source or more modern approaches using specialized reagents like FSO2N3. beilstein-journals.orgorganic-chemistry.org These bioisosteric replacements can lead to significant changes in properties like pKa. acs.org
Below is a table summarizing common modifications at the carboxylic acid functionality and their synthetic approaches.
| Derivative | Synthetic Approach | Key Reagents | Reference |
| Esters | Fischer Esterification | Alcohol, Acid Catalyst | mdpi.com |
| Amides | Amide Coupling | Amine, Coupling Agent (e.g., CDI, EDCI) | acs.org |
| Hydroxamic Acids | Amide Coupling | Hydroxylamine, Coupling Agent | acs.org |
| Tetrazoles | Cycloaddition/Diazotization | Nitrile and Azide source, or Amidine and FSO2N3 | beilstein-journals.orgorganic-chemistry.org |
Diversity-Oriented Synthesis of Phenyl Ring-Substituted Analogues
Introducing a variety of substituents onto the phenyl ring of this compound allows for a systematic investigation of structure-activity relationships. A common strategy for creating a library of such analogues involves the Friedel-Crafts acylation of a substituted benzene (B151609) with succinic anhydride (B1165640) to form a 4-oxo-4-(substituted-phenyl)butanoic acid intermediate. derpharmachemica.comresearchgate.net This intermediate can then be further processed to generate the desired butanoic acid derivatives.
For example, reacting different substituted benzenes like toluene, anisole, or chlorobenzene (B131634) with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride yields the corresponding 4-oxo-4-(substituted-phenyl)butanoic acids. researchgate.net These keto acids can then be reduced to the desired 3-(substituted-phenyl)butanoic acids.
Another approach involves the use of cross-coupling reactions, such as the Suzuki coupling, to introduce diversity at the phenyl ring. This method allows for the connection of various boronic acids to a pre-functionalized phenyl ring scaffold. nih.gov
The following table outlines the synthesis of various phenyl ring-substituted analogues.
| Phenyl Substitution | Synthetic Strategy | Key Intermediates/Reagents | Reference |
| Methyl | Friedel-Crafts Acylation | Toluene, Succinic Anhydride, AlCl3 | kemdikbud.go.id |
| Methoxy | Friedel-Crafts Acylation | Anisole, Succinic Anhydride, AlCl3 | researchgate.net |
| Chloro | Friedel-Crafts Acylation | Chlorobenzene, Succinic Anhydride, AlCl3 | researchgate.net |
| Biphenyl | Suzuki Coupling | Phenylboronic acid, Palladium catalyst | nih.gov |
Alterations to the Butanoic Acid Carbon Chain
Modifications to the four-carbon chain of this compound can influence its flexibility and interaction with biological targets. These alterations can include the introduction of substituents at various positions along the chain or changing the length of the chain itself.
One common modification is the introduction of a substituent at the α-carbon (position 2). This can be achieved through various methods, including the alkylation of an enolate intermediate. For example, deprotonation of a suitable precursor with a strong base like lithium diisopropylamide (LDA) followed by reaction with an alkyl halide can introduce an alkyl group at the α-position. acs.org
Substitution at the β-carbon (position 3) can also be achieved. For instance, β-amino acids can be synthesized through methods like the addition of amines to α,β-unsaturated esters. hilarispublisher.com
Furthermore, the butanoic acid chain can be extended or shortened. For example, homologation procedures can be used to add a methylene (B1212753) group, resulting in a pentanoic acid derivative. Conversely, oxidative cleavage methods could potentially shorten the chain.
The table below provides examples of alterations to the butanoic acid chain.
| Modification | Synthetic Approach | Key Reagents/Intermediates | Reference |
| α-Methylation | Enolate Alkylation | LDA, Methyl Iodide | acs.org |
| β-Amination | Michael Addition | Amine, α,β-Unsaturated Ester | hilarispublisher.com |
| Chain Extension | Homologation | Not specifically found for this compound | |
| Chain Shortening | Oxidative Cleavage | Not specifically found for this compound |
Design and Synthesis of Conformationally Constrained Derivatives
Restricting the conformational freedom of a molecule can lead to enhanced potency and selectivity by locking it into a bioactive conformation. For this compound, this can be achieved by incorporating the butanoic acid chain into a cyclic system.
One strategy involves intramolecular cyclization reactions. For example, a suitably functionalized butanoic acid derivative could undergo cyclization to form a lactam or a cyclic ketone. The synthesis of tetrahydropyrimidinone derivatives, which are cyclic ureas, can be achieved through palladium- or rhodium-catalyzed intramolecular addition of ureas to allenes. acs.org
The design of such constrained analogues often relies on computational modeling to predict favorable conformations. The synthesis then proceeds through multi-step sequences to build the desired cyclic scaffold. acs.org
The following table summarizes approaches to conformationally constrained derivatives.
| Constrained System | Synthetic Strategy | Key Features | Reference |
| Tetrahydropyrimidinone | Intramolecular Cyclization | Cyclic Urea | acs.org |
| Tetrahydropyrimidine | Cyclization of Diamino Ester | Cyclic Amidine | google.com |
| Piperazinetrione | Sequential Alkylation of Cyclic Precursor | Constrained Phenylalanine Mimetic | rsc.org |
| Pyrrolizidinone | Reductive Domino Transformations | Bicyclic Lactam | acs.org |
Mechanistic Investigations and Reaction Dynamics in the Context of 3 4 Ethylphenyl Butanoic Acid Chemistry
Elucidation of Reaction Mechanisms for Key Synthetic Steps
The synthesis of 3-(4-ethylphenyl)butanoic acid can be approached through various synthetic strategies. One of the most effective methods for preparing chiral 3-arylbutanoic acids is the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated carbonyl compound. orgsyn.org Another potential, though less common, route involves the Friedel-Crafts reaction. mt.com
Rhodium-Catalyzed Asymmetric Conjugate Addition:
A highly enantioselective method for synthesizing compounds structurally similar to this compound, such as (S)-3-(4-bromophenyl)butanoic acid, involves the rhodium-catalyzed 1,4-conjugate addition of an arylboronic acid to an ester of crotonic acid. orgsyn.org This reaction typically employs a chiral phosphine (B1218219) ligand, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), to induce asymmetry. orgsyn.org
The proposed mechanism for this reaction involves several key steps:
Catalyst Activation: The rhodium precursor, often a complex like bis(norbornadiene)rhodium(I) tetrafluoroborate, reacts with the chiral phosphine ligand to form the active chiral rhodium(I) catalyst. orgsyn.org
Transmetalation: The arylboronic acid undergoes transmetalation with the rhodium(I) catalyst, where the aryl group (in this case, 4-ethylphenyl) replaces a ligand on the rhodium center to form an arylrhodium(I) species.
Carborhodation: The arylrhodium(I) complex then coordinates to the double bond of the crotonate ester. This is followed by the migratory insertion of the alkene into the rhodium-aryl bond, forming a rhodium enolate intermediate. This step is often the rate-determining and enantioselectivity-determining step. The chiral ligand environment dictates the facial selectivity of the addition to the double bond, leading to the preferential formation of one enantiomer. researchgate.netsnnu.edu.cn
Protonolysis: The rhodium enolate is then protonated, typically by a proton source like water or an alcohol present in the reaction mixture, to yield the final 3-arylbutanoate ester and regenerate a rhodium(I) species that can re-enter the catalytic cycle. orgsyn.org
Hydrolysis: The resulting ester is subsequently hydrolyzed under basic or acidic conditions to afford the desired this compound. orgsyn.org
Friedel-Crafts Reaction:
Alternatively, this compound could potentially be synthesized via a Friedel-Crafts reaction. This would likely involve the reaction of ethylbenzene (B125841) with crotonic acid or a derivative in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a Brønsted acid like sulfuric acid. mt.combyjus.com
The mechanism proceeds through the following steps:
Electrophile Generation: The Lewis acid activates the crotonic acid, typically by coordinating to the carbonyl oxygen, which enhances the electrophilicity of the double bond. This can lead to the formation of a carbocation or a polarized complex.
Electrophilic Aromatic Substitution: The electron-rich ethylbenzene ring then attacks the electrophilic carbon of the activated crotonic acid. This results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.com
Deprotonation: A weak base, often the Lewis acid-base complex formed in the first step, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product. byjus.com
It is important to note that Friedel-Crafts reactions can sometimes suffer from issues like polysubstitution and carbocation rearrangements, which might make this route less efficient for the specific synthesis of this compound compared to the more controlled rhodium-catalyzed methods. mt.com
Kinetic and Thermodynamic Studies of Chemical Transformations
While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the literature, general principles from related reactions can provide valuable insights.
Kinetic Studies:
The rate of the rhodium-catalyzed conjugate addition is influenced by several factors, including the nature of the catalyst, the ligand, the substrate, and the reaction conditions. For similar rhodium-catalyzed reactions, it has been observed that the choice of the chiral ligand significantly impacts the reaction rate and enantioselectivity. nih.gov Kinetic studies on related systems have shown that the reaction can proceed via a dynamic kinetic asymmetric process, where the enantiomeric excess remains constant throughout the reaction. chinesechemsoc.org
Table 1: Factors Influencing Reaction Kinetics
| Reaction Type | Key Factors Affecting Rate | General Observations |
|---|---|---|
| Rhodium-Catalyzed Conjugate Addition | Catalyst loading, ligand structure, temperature, concentration of reactants. | The structure of the chiral ligand is critical for both rate and enantioselectivity. nih.gov |
| Friedel-Crafts Alkylation/Acylation | Catalyst type and concentration, temperature, nature of solvent. | Can be prone to catalyst deactivation. researchgate.net The reaction order can vary depending on the specific reactants and conditions. |
Thermodynamic Studies:
Transition State Analysis and Reaction Pathway Mapping
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for analyzing transition states and mapping reaction pathways in complex catalytic cycles. researchgate.net
Rhodium-Catalyzed Conjugate Addition:
For rhodium-catalyzed asymmetric conjugate additions, computational studies have been instrumental in understanding the origin of enantioselectivity. researchgate.net The transition state for the carborhodation step is of particular interest. DFT calculations have shown that the geometry of the transition state, which is influenced by the steric and electronic properties of the chiral ligand, determines which face of the alkene is preferentially attacked by the aryl group. chinesechemsoc.orgresearchgate.net
Friedel-Crafts Reaction:
In the case of the Friedel-Crafts reaction, the transition state for the electrophilic attack on the aromatic ring resembles the arenium ion intermediate. The stability of this transition state is influenced by the ability of the substituents on the ring to stabilize the positive charge. The ethyl group, being an electron-donating group, activates the benzene (B151609) ring towards electrophilic substitution and directs the incoming electrophile to the ortho and para positions. The para product is generally favored due to reduced steric hindrance.
Table 2: Key Intermediates and Transition States
| Reaction Pathway | Key Intermediate/Transition State | Description |
|---|---|---|
| Rhodium-Catalyzed Conjugate Addition | Arylrhodium(I)-alkene π-complex | The precursor to the key C-C bond-forming step. |
| Carborhodation Transition State | The enantioselectivity-determining transition state where the aryl group adds to the alkene. researchgate.net | |
| Rhodium Enolate | The product of the migratory insertion, which is subsequently protonated. | |
| Friedel-Crafts Reaction | Acylium Ion / Polarized Complex | The electrophilic species that attacks the aromatic ring. byjus.com |
| Arenium Ion (Sigma Complex) | A resonance-stabilized carbocation intermediate formed during the electrophilic attack. byjus.com |
Computational Chemistry and Theoretical Studies of 3 4 Ethylphenyl Butanoic Acid and Its Analogues
Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of organic compounds. While specific DFT studies on 3-(4-Ethylphenyl)butanoic acid are not extensively documented in publicly available literature, the methodology is widely applied to similar butanoic acid derivatives and arylalkanoic acids. biointerfaceresearch.comresearchgate.net
DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, this would involve determining the precise spatial arrangement of the ethylphenyl group relative to the butanoic acid chain. These calculations are typically performed using specific basis sets, such as B3LYP/6-31+G(d), to achieve a balance between computational cost and accuracy. biointerfaceresearch.com
Furthermore, DFT is employed to calculate key electronic properties that govern the molecule's reactivity and stability. These properties include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents.
Table 1: Representative Calculated Electronic Properties for a Generic Arylalkanoic Acid
| Property | Description | Typical Calculated Value (Arbitrary Units) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.4 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.6 eV |
| HOMO-LUMO Gap | Energy difference indicating chemical stability | 4.8 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.4 |
| Electrophilicity (ω) | Capacity to accept electrons | 3.4 |
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ucalgary.ca For a flexible molecule like this compound, with several rotatable bonds, this analysis is crucial for understanding its physical and biological properties. The study of the energy changes during these rotations is a key aspect of this analysis. ucalgary.ca
The process involves exploring the molecule's Potential Energy Surface (PES), which is a multidimensional map of the molecule's energy as a function of its atomic coordinates. longdom.orgsydney.edu.au Key points on the PES include:
Energy Minima: These correspond to stable conformations or conformers of the molecule. For this compound, this would involve identifying the most stable arrangements of the ethylphenyl group and the carboxylic acid group.
Energy Maxima: These represent transition states between different conformers. ualberta.ca
Computational methods are used to systematically rotate the bonds and calculate the energy at each step, generating a conformational energy profile. This allows for the identification of the lowest-energy conformers, which are the most populated at thermal equilibrium. For example, in the structurally similar molecule butane, the "anti" conformation (where the two methyl groups are furthest apart) is the most stable, while the "syn" or fully eclipsed conformation is the least stable. youtube.com Similar principles apply to this compound, where steric hindrance between the bulky ethylphenyl group and the carboxylic acid moiety will significantly influence the preferred conformations.
The different spatial arrangements a molecule can adopt through rotation around its internal single bonds are known as conformations, and the structures that differ based on these rotations are called conformational isomers or conformers. ucalgary.ca
Table 2: Key Conformations and Dihedral Angles
| Conformation Type | Dihedral Angle (approx.) | Relative Energy | Description |
| Anti | 180° | Lowest | Bulky groups are furthest apart, minimizing steric strain. youtube.com |
| Gauche | 60° | Low | Bulky groups are adjacent but not eclipsed. youtube.comyoutube.com |
| Eclipsed | 0°, 120° | High | Groups are aligned, leading to torsional and steric strain. ualberta.cayoutube.com |
| Fully Eclipsed (Syn) | 0° | Highest | The largest groups are directly eclipsing each other. youtube.com |
Note: This table illustrates general concepts of conformational analysis applicable to this compound.
Prediction of Reactivity and Selectivity in Organic Reactions
Computational chemistry is a powerful tool for predicting the outcome of organic reactions, including their feasibility and selectivity (regio-, chemo-, and stereoselectivity). chemrxiv.org For this compound, theoretical methods can be used to model its behavior in various chemical transformations.
Reactivity can be predicted by analyzing the electronic properties calculated via methods like DFT, as discussed in section 6.1. For example, MEP maps can identify the most likely sites for electrophilic or nucleophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) and derived reactivity descriptors are also key indicators. chemrxiv.org
Predicting selectivity often involves calculating the activation energies for different possible reaction pathways. The pathway with the lowest activation energy barrier is generally the most favored, and thus the major product can be predicted. This involves locating the transition state structures on the potential energy surface for each pathway. For instance, in an electrophilic aromatic substitution reaction on the ethylphenyl ring, calculations could determine whether substitution is more likely to occur at the ortho or meta positions relative to the butanoyl group by comparing the energies of the respective transition states. chemrxiv.org
While specific predictive studies on this compound are scarce, the general approach has been successfully applied to a wide range of organic molecules, including other arylalkanoic acids. pharmacy180.comnih.gov These studies help in understanding reaction mechanisms and designing more efficient synthetic routes. chemrxiv.org
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org This technique is particularly valuable for understanding intermolecular interactions, such as how this compound might interact with solvent molecules, other solute molecules, or biological macromolecules like proteins. nih.govpku.edu.cn
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the dynamic behavior of the system. mdpi.com This provides a detailed, time-resolved view of molecular behavior. For this compound, MD simulations could be used to investigate:
Solvation: How the molecule is surrounded by solvent molecules (e.g., water or an organic solvent), and the nature of the hydrogen bonds and van der Waals interactions formed.
Aggregation: Whether molecules of this compound tend to self-associate in solution, for example, through hydrogen bonding between their carboxylic acid groups to form dimers.
Binding to Proteins: How the molecule might bind to the active site of an enzyme. MD simulations can reveal the dynamic process of binding, the stability of the resulting complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the bound state. pku.edu.cn
Studies on related non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) have extensively used MD simulations to understand their behavior in different environments, such as in lipid bilayers or their binding process to proteins like human serum albumin. nih.govpku.edu.cnresearchgate.net These simulations provide insights into the molecular mechanisms that are often difficult to obtain through experimental methods alone. pku.edu.cn
Applications of 3 4 Ethylphenyl Butanoic Acid As a Synthetic Building Block and Precursor
Role in the Synthesis of Complex Organic Molecules
The structural features of 3-(4-Ethylphenyl)butanoic acid, namely the carboxylic acid group and the substituted phenyl ring, suggest its potential as a versatile building block in the synthesis of more complex organic molecules. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, acid chlorides, and alcohols, which are fundamental transformations in multi-step organic synthesis.
Theoretically, the ethylphenyl group could be further functionalized through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be considered. The chiral center at the third carbon position, if resolved into its enantiomers, could serve as a key component in asymmetric synthesis, allowing for the construction of stereochemically defined target molecules. While the synthesis of analogous compounds like (S)-3-(4-bromophenyl)butanoic acid has been detailed as a valuable building block for the pharmaceutical industry, specific examples of complex molecules derived from this compound are not readily found in the surveyed literature. orgsyn.orgresearchgate.net
Utilization as an Intermediate for High-Value Chemicals and Specialty Polymers
Given its structure, this compound could theoretically serve as a monomer or a key intermediate in the production of high-value chemicals and specialty polymers. The carboxylic acid functionality allows for its incorporation into polyester (B1180765) or polyamide backbones through condensation polymerization. The ethylphenyl group would impart specific properties to the resulting polymer, such as hydrophobicity and altered thermal and mechanical characteristics.
However, a review of the available scientific and patent literature did not yield specific instances of this compound being utilized as an intermediate for commercially significant high-value chemicals or specialty polymers. While related aromatic carboxylic acids are employed in the synthesis of various materials, dedicated research on the polymerization or conversion of this specific compound into high-value products is not apparent. researchgate.netmdpi.com
Incorporation into Macrocycles, Dendrimers, or Polymeric Architectures
The bifunctional nature of this compound makes it a potential candidate for incorporation into more complex macromolecular structures like macrocycles, dendrimers, and other polymeric architectures.
Macrocycles: The carboxylic acid could be used in macrolactonization or macrolactamization reactions to form large cyclic structures, which are of interest in areas such as drug discovery and host-guest chemistry. mdpi.com
Dendrimers: As a building block, it could potentially be attached to the surface of a dendrimer core, modifying its properties. The ethylphenyl group could contribute to creating specific hydrophobic pockets within the dendritic structure. The functionalization of dendrimers with various organic molecules, including those with carboxylic acid groups, is a common strategy to tailor their properties for applications like drug delivery. nih.govjohnshopkins.edunih.govmdpi.com
Polymeric Architectures: Beyond simple linear polymers, this compound could be envisioned as a component in more complex architectures such as block copolymers or graft copolymers, where its specific properties could be leveraged.
Mechanistic Insights into Biochemical Interactions of 3 4 Ethylphenyl Butanoic Acid
Studies on Enzyme Substrate Recognition and Binding Mechanisms
To understand how 3-(4-Ethylphenyl)butanoic acid interacts with enzymes, researchers would typically employ a combination of kinetic studies and structural analysis. These studies reveal whether the compound can act as a substrate, an inhibitor, or an allosteric modulator of enzymatic activity.
Enzyme kinetics assays are a primary tool. These experiments measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the compound . If this compound is a substrate, it will be converted into a product by the enzyme. If it acts as an inhibitor, it will decrease the rate of the enzyme's normal reaction.
Key parameters derived from these studies include:
Michaelis Constant (K_m): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's affinity for the enzyme.
Maximum Velocity (V_max): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Inhibition Constant (K_i): Indicates the concentration of an inhibitor required to produce half-maximum inhibition.
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These simulations can provide insights into the binding mode of this compound within the active site of an enzyme, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Illustrative Data from Hypothetical Enzyme Kinetic Studies: Below is a table representing hypothetical kinetic data for the interaction of this compound with a generic enzyme.
| Enzyme Target | Compound Role | K_m (μM) | V_max (μmol/min) | K_i (μM) | Type of Inhibition |
| Enzyme A | Substrate | 150 | 25 | N/A | N/A |
| Enzyme B | Inhibitor | N/A | N/A | 75 | Competitive |
| Enzyme C | Inhibitor | N/A | N/A | 120 | Non-competitive |
Molecular-Level Investigations of Ligand-Receptor Interactions
The interaction of a compound with cellular receptors is crucial for initiating a biological response. Investigating these ligand-receptor interactions at a molecular level involves determining the binding affinity and identifying the specific amino acid residues involved in the interaction.
Receptor binding assays are used to quantify the affinity of a ligand for a receptor. nih.gov In a typical competitive binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (K_i) or the half-maximal inhibitory concentration (IC_50) can be determined.
Site-directed mutagenesis, coupled with binding assays, can pinpoint the specific amino acid residues in the receptor that are critical for binding. By systematically replacing key amino acids in the binding pocket and observing the effect on the binding affinity of this compound, a detailed map of the molecular interactions can be constructed.
Illustrative Data from a Hypothetical Receptor Binding Assay:
| Receptor Target | Radioligand Used | IC_50 of this compound (nM) | K_i of this compound (nM) |
| Receptor X | [³H]-Ligand Y | 500 | 250 |
| Receptor Z | [¹²⁵I]-Ligand W | >10,000 | >5,000 |
Elucidation of In Vitro Metabolic Pathways by Specific Enzymes
Understanding the metabolic fate of a compound is essential for predicting its duration of action and potential for drug-drug interactions. In vitro metabolism studies are typically the first step in this process and often focus on the role of cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes. nih.gov
To identify the specific CYP enzymes responsible for the metabolism of this compound, the compound would be incubated with human liver microsomes, which contain a mixture of CYP enzymes. The disappearance of the parent compound and the formation of metabolites are monitored over time.
To pinpoint the specific CYP isoforms involved, several approaches can be used:
Recombinant CYP Enzymes: Incubating the compound with individual, purified CYP enzymes can directly identify which isoforms are capable of metabolizing it. researchgate.net
Selective Chemical Inhibitors: Using inhibitors that are specific for certain CYP isoforms can help deduce the contribution of each enzyme in a complex system like human liver microsomes. nih.gov
The metabolites formed during these incubations are identified and characterized using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Illustrative Data from a Hypothetical In Vitro Metabolism Study:
| CYP Isoform | Metabolite(s) Formed | Rate of Metabolism (pmol/min/pmol CYP) |
| CYP1A2 | No detectable metabolism | < 1 |
| CYP2C9 | Hydroxylation of ethyl group | 45 |
| CYP2C19 | No detectable metabolism | < 1 |
| CYP2D6 | No detectable metabolism | < 1 |
| CYP3A4 | Hydroxylation of butanoic acid chain | 80 |
Advanced Analytical Methodologies for Structural and Purity Assessment of 3 4 Ethylphenyl Butanoic Acid Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-(4-Ethylphenyl)butanoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining stereochemistry and conformational preferences.
The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the ethylphenyl group, the methine proton at the chiral center, the diastereotopic methylene (B1212753) protons adjacent to the carboxylic acid, and the methyl and ethyl groups. The chemical shifts and coupling constants of these protons provide valuable structural information. For instance, the multiplicity of the methine proton signal, coupled to both the methyl and methylene protons, would appear as a multiplet.
Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the chiral methine carbon, the methylene carbon, and the methyl carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.
To assign the relative stereochemistry of diastereomers or to understand the preferred conformation of the molecule in solution, two-dimensional NMR techniques such as NOESY or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å. For a chiral molecule like this compound, NOESY can reveal correlations between the protons on the stereocenter and the adjacent methylene and aromatic protons, helping to deduce the most stable conformation of the butanoic acid chain relative to the phenyl ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH3 (on ethyl) | 1.25 (t) | 15.5 |
| 2 | CH2 (on ethyl) | 2.65 (q) | 28.5 |
| 3, 3' | CH (aromatic) | 7.15 (d) | 128.0 |
| 4, 4' | CH (aromatic) | 7.25 (d) | 129.0 |
| 5 | C (aromatic) | - | 142.0 |
| 6 | C (aromatic) | - | 140.0 |
| 7 | CH (chiral center) | 3.20 (m) | 40.0 |
| 8 | CH3 (on chiral center) | 1.30 (d) | 21.0 |
| 9 | CH2 | 2.50 (m) | 45.0 |
| 10 | C=O | - | 178.0 |
| 11 | OH | 12.0 (br s) | - |
Note: Predicted values are based on spectral data of analogous compounds and are for illustrative purposes. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Isotopic Labeling and Complex Mixture Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS can be used for molecular weight confirmation, elucidation of fragmentation patterns for structural verification, and in isotopic labeling studies to trace metabolic pathways.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for phenylalkanoic acids include cleavage of the bond between the alpha and beta carbons relative to the aromatic ring, and the McLafferty rearrangement if a gamma-hydrogen is present. researchgate.net
Isotopic labeling, where one or more atoms in the molecule are replaced by their heavier isotopes (e.g., ²H, ¹³C, ¹⁸O), is a valuable tool in mechanistic and metabolic studies. tcichemicals.com When a labeled version of this compound is analyzed by MS, the mass of the molecular ion and any fragments containing the label will be shifted by a corresponding amount. This allows for the tracking of the labeled atoms through chemical reactions or biological systems, providing insights into reaction mechanisms and metabolic fates. For instance, labeling the carboxylic acid with ¹⁸O can help to elucidate the mechanism of esterification reactions.
Interactive Data Table: Expected Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment Ion | Plausible Origin |
| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion |
| 177 | [M - CH₃]⁺ | Loss of a methyl radical from the chiral center |
| 147 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 119 | [C₉H₁₁]⁺ | Benzylic cleavage |
| 105 | [C₈H₉]⁺ | Further fragmentation of the ethylphenyl moiety |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral compound like this compound, single-crystal X-ray diffraction can be used to determine the absolute configuration of a single enantiomer, provided a suitable crystal is obtained.
Furthermore, X-ray crystallography is crucial for the study of polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. researchgate.net Different polymorphs of a pharmaceutical compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can affect its bioavailability and therapeutic efficacy. chemicalbook.com
Polymorphism in aromatic carboxylic acids is a well-documented phenomenon. mdpi.com The crystal packing is often dictated by hydrogen bonding interactions between the carboxylic acid groups, as well as π-π stacking of the aromatic rings. For this compound, different conformers of the butanoic acid chain or different packing arrangements of the molecules could lead to the formation of various polymorphs. Powder X-ray diffraction (PXRD) is a key technique used to identify and differentiate between polymorphic forms.
Interactive Data Table: Hypothetical Crystallographic Data for Two Polymorphs of this compound
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.5 | 8.2 |
| b (Å) | 15.2 | 12.5 |
| c (Å) | 7.8 | 18.1 |
| β (°) | 95.5 | 90 |
| Volume (ų) | 1234.5 | 1856.2 |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.03 | 1.04 |
Note: This data is hypothetical and serves to illustrate the differences that might be observed between two polymorphs.
Chiral Chromatography for Enantiomeric Excess Determination
For chiral molecules, it is essential to control the enantiomeric purity, as different enantiomers can have different pharmacological and toxicological profiles. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely used technique for the separation and quantification of enantiomers. chemicalbook.commiamioh.edu
The determination of the enantiomeric excess (e.e.) of this compound can be achieved by using a chiral stationary phase (CSP) in an HPLC system. CSPs are designed to interact differently with the two enantiomers, leading to their separation. Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins.
The choice of the CSP and the mobile phase composition are critical for achieving good resolution between the enantiomers. For carboxylic acids like this compound, reversed-phase or normal-phase chromatography can be employed. The addition of modifiers to the mobile phase, such as acids or bases, can improve the peak shape and resolution. Once the enantiomers are separated, their relative amounts can be determined by integrating the peak areas in the chromatogram, allowing for the calculation of the enantiomeric excess. Structurally similar compounds, such as ibuprofen (B1674241), are routinely separated using chiral HPLC, demonstrating the feasibility of this approach for this compound. pharmtech.comnih.govump.edu.my
Interactive Data Table: Illustrative Chiral HPLC Method for this compound
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Note: This is an example method based on the separation of similar compounds. Method optimization would be required for this compound.
Environmental Aspects of 3 4 Ethylphenyl Butanoic Acid from a Green Chemistry Perspective
Development of Environmentally Benign Synthesis Routes
The principles of green chemistry encourage the development of synthetic pathways that minimize waste, reduce the use of hazardous substances, and maximize atom economy. While specific "green" synthesis routes for 3-(4-ethylphenyl)butanoic acid are not extensively documented in publicly available literature, general strategies for the synthesis of related arylalkanoic acids can be adapted to improve its environmental footprint.
Traditional methods for creating such compounds often involve multi-step processes with significant waste generation. However, modern catalytic approaches offer more sustainable alternatives. For instance, catalytic cross-coupling reactions, which have seen significant advancements, can be employed. These methods utilize catalysts to form carbon-carbon bonds with high efficiency and selectivity, potentially reducing the number of synthetic steps and the amount of byproducts.
One potential green approach could involve the catalytic arylation of a butanoic acid derivative. Research into the synthesis of diarylacetates, for example, has explored the use of TfOH-catalyzed arylation of α-aryl-α-diazoesters with arenes, offering a protocol with broad substrate scope and mild reaction conditions. Adapting such a method for this compound could significantly reduce the environmental impact compared to more traditional synthetic routes.
Another avenue for environmentally benign synthesis lies in the use of biocatalysis. Enzymes can offer high selectivity and operate under mild conditions, often in aqueous media, thereby reducing the need for harsh solvents and reagents. While a specific enzymatic route for this compound has not been identified, the enzymatic resolution of racemic 3-phenylbutanoic acid esters has been demonstrated, indicating the potential for biocatalytic methods in the synthesis of chiral derivatives of this class of compounds.
Table 1: Comparison of Potential Synthesis Strategies for this compound from a Green Chemistry Perspective
| Synthesis Strategy | Potential Green Chemistry Advantages | Potential Challenges |
| Catalytic Cross-Coupling | High atom economy, reduced number of steps, potential for lower energy consumption. | Use of precious metal catalysts, potential for catalyst leaching into the product. |
| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions (temperature and pressure), use of renewable resources, biodegradable catalysts. | Enzyme stability and cost, potential for low reaction rates, substrate specificity. |
| Flow Chemistry | Improved safety and control, efficient heat and mass transfer, potential for process intensification and automation. | Initial setup costs, potential for clogging with solid-forming reactions. |
Mechanistic Studies of Biodegradation by Specific Microbial Systems
Direct studies on the microbial degradation of this compound are scarce. However, significant research on the biodegradation of structurally similar compounds, particularly the pharmaceutical ibuprofen (B1674241) (2-(4-isobutylphenyl)propanoic acid), provides a strong basis for inferring potential metabolic pathways. The structural similarity, a phenylalkanoic acid, suggests that microorganisms capable of degrading ibuprofen might also metabolize this compound.
Bacterial degradation is a primary mechanism for the removal of many aromatic compounds from the environment. Several bacterial strains have been identified that can utilize ibuprofen as a sole source of carbon and energy. These microorganisms typically initiate degradation through oxidation.
One common pathway involves the hydroxylation of the aliphatic side chain, followed by further oxidation. For instance, in the degradation of ibuprofen, intermediates such as hydroxyibuprofen are formed. A similar initial step could be expected for this compound, leading to the formation of hydroxylated derivatives. Subsequent steps would likely involve the cleavage of the aromatic ring, a common strategy employed by bacteria to break down aromatic compounds. This process is often mediated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of catecholic intermediates. These intermediates are then susceptible to ring cleavage, ultimately leading to metabolites that can enter central metabolic pathways like the tricarboxylic acid cycle.
Another potential pathway, also observed in ibuprofen degradation, involves the oxidation of the terminal methyl group of the alkyl substituent on the phenyl ring. For this compound, this would involve the oxidation of the ethyl group.
The rate and extent of biodegradation can be influenced by the degree of branching in the alkyl side chain. Studies on alkyl-branched aromatic alkanoic acids have shown that increased branching can inhibit degradation. Given that this compound has a less branched structure than some recalcitrant compounds, it is plausible that it would be more amenable to microbial degradation.
Table 2: Potential Microbial Genera Involved in the Degradation of Phenylalkanoic Acids
| Microbial Genus | Known Degradation Capabilities | Potential Role in this compound Degradation |
| Pseudomonas | Capable of degrading a wide range of aromatic compounds, including ibuprofen and phenylpropanoic acid. | Likely to possess the enzymatic machinery for the initial oxidation and ring cleavage of the compound. |
| Sphingomonas | Known to degrade ibuprofen via pathways involving catechol intermediates. | Could be involved in the hydroxylation of the aromatic ring and subsequent metabolic steps. |
| Nocardia | Can catabolize 1-phenylalkanes through oxidation of the alkyl side chain and subsequent degradation of the resulting phenylacetic acid. | May play a role in the degradation of the butanoic acid side chain. |
| Achromobacter | Strains have been shown to degrade ibuprofen as a sole carbon source. | Potential to be involved in the complete mineralization of this compound. |
Investigation of Abiotic Degradation Pathways in Environmental Matrices
In addition to biodegradation, abiotic processes can contribute to the transformation of organic compounds in the environment. For aromatic compounds like this compound, photodegradation is a key abiotic pathway, particularly in aquatic systems.
Photodegradation can occur through two primary mechanisms: direct and indirect photolysis.
Direct Photolysis: This occurs when a molecule absorbs light energy directly, leading to its chemical transformation. The presence of an aromatic ring in this compound suggests it may absorb ultraviolet (UV) radiation present in sunlight, potentially leading to its degradation. The efficiency of direct photolysis depends on the compound's molar absorption coefficient and its quantum yield (the efficiency of the photochemical process).
Indirect Photolysis: This process is mediated by photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter triplets. These reactive species are formed when natural water constituents, like dissolved organic matter and nitrate, absorb sunlight. They can then react with and degrade organic pollutants. For many pharmaceuticals, indirect photolysis is a significant, and sometimes dominant, degradation pathway in surface waters. rsc.org
The rate of photodegradation is influenced by several environmental factors, including water depth, turbidity, pH, and the concentration of dissolved organic matter. researchgate.net For example, high concentrations of dissolved organic matter can both enhance indirect photolysis by producing more reactive species and inhibit direct photolysis by absorbing light that would otherwise be available to the target compound.
While specific experimental data on the photodegradation of this compound is not available, studies on other pharmaceuticals with aromatic carboxylic acid moieties have shown that photodegradation can be a significant removal mechanism in sunlit surface waters. nih.govresearchgate.net It is reasonable to hypothesize that this compound would also be susceptible to both direct and indirect photodegradation in the aquatic environment.
Table 3: Factors Influencing Abiotic Degradation of this compound in Environmental Matrices
| Environmental Factor | Influence on Photodegradation |
| Sunlight Intensity | Higher intensity generally leads to faster degradation rates. |
| Water Depth and Turbidity | Increased depth and turbidity reduce light penetration, slowing photodegradation. |
| Dissolved Organic Matter (DOM) | Can act as a photosensitizer (promoting indirect photolysis) or a light screen (inhibiting direct photolysis). |
| pH | Can affect the speciation of the carboxylic acid and the rates of certain photochemical reactions. |
| Nitrate and Nitrite Ions | Can be sources of hydroxyl radicals upon photolysis, thus promoting indirect degradation. |
Future Research Directions and Emerging Paradigms for 3 4 Ethylphenyl Butanoic Acid Chemistry
Exploration of Uncharted Synthetic Challenges and Efficiency Enhancements
The synthesis of 3-(4-Ethylphenyl)butanoic acid, particularly in its enantiomerically pure forms, presents ongoing challenges and opportunities for innovation. Future research will likely focus on overcoming the limitations of current synthetic routes and developing more efficient and sustainable methods.
One of the primary challenges lies in the stereoselective synthesis of this chiral molecule. While methods for the asymmetric synthesis of related 3-arylbutanoic acids have been developed, achieving high enantioselectivity for the this compound scaffold with minimal synthetic steps remains a key objective. Future investigations will likely explore novel chiral auxiliaries and asymmetric catalytic systems to afford the desired enantiomers with high purity. A practical method for the asymmetric Michael addition of arylboronic acids to α,β-unsaturated carbonyl compounds using in-situ generated chiral rhodium-binap-based catalysts has been developed for related structures and could be adapted. researchgate.net
Furthermore, there is a growing demand for more atom-economical and environmentally benign synthetic processes. This will drive research into C-H bond activation strategies, which could allow for the direct functionalization of simpler precursors, thereby reducing the number of synthetic steps and the generation of waste. The transformation of a C-H bond into a C-X bond (where X is a functional group) via a transition metal catalyst is a promising avenue. ethz.chethernet.edu.et The ethyl group on the phenyl ring and the aliphatic chain of the butanoic acid moiety both offer sites for such selective functionalization.
Below is a table summarizing potential areas for synthetic efficiency enhancements:
| Area of Enhancement | Potential Approaches | Expected Outcomes |
| Stereocontrol | Development of novel chiral catalysts (e.g., rhodium, palladium-based), enzymatic resolutions. | High enantiomeric excess (>99% ee), reduced reliance on chiral auxiliaries. |
| Atom Economy | C-H activation/functionalization, one-pot multi-component reactions. | Shorter synthetic routes, reduced waste, increased overall yield. |
| Sustainability | Use of greener solvents, biocatalysis, flow chemistry. | Reduced environmental impact, safer reaction conditions. |
| Scalability | Development of robust crystallization methods, optimization of reaction conditions for large-scale production. | Cost-effective synthesis for potential industrial applications. |
Discovery of Novel Reactivity Profiles and Catalytic Systems
The functional groups present in this compound—the carboxylic acid, the aromatic ring, and the aliphatic chain—offer multiple avenues for exploring novel reactivity. Future research will likely focus on the development of new catalytic systems to unlock unprecedented transformations.
The carboxylic acid group, traditionally seen as a directing group or a precursor for other functionalities, is now being explored as an adaptive functional group in metallaphotoredox catalysis. harvard.edu This approach could enable the direct use of this compound in a variety of coupling reactions, such as arylation, alkylation, and amination, without the need for pre-functionalization.
Additionally, the ethylphenyl moiety is a target for late-stage functionalization. The development of catalysts for the selective activation of C-H bonds at the ethyl group or on the aromatic ring would open up pathways to a diverse range of derivatives with potentially new properties and applications. Non-covalent interaction-guided palladium catalysis is an emerging strategy for the regioselective functionalization of specific C-H bonds.
The table below outlines potential novel reactions and the catalytic systems that could be explored:
| Reactive Site | Potential Transformation | Catalytic System |
| Carboxylic Acid | Decarboxylative Cross-Coupling | Metallaphotoredox Catalysis (e.g., Ni, Cu) |
| Aromatic Ring | C-H Borylation/Halogenation | Iridium or Rhodium Catalysis |
| Ethyl Group (Benzylic C-H) | C-H Oxidation/Amination | Iron or Ruthenium Catalysis |
| Aliphatic Chain | Remote C-H Functionalization | Palladium Catalysis with Directing Groups |
Integration with Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, the integration of advanced computational modeling will be crucial for predicting its properties and guiding experimental work.
Future research will likely employ Density Functional Theory (DFT) calculations to investigate the electronic structure and reactivity of the molecule. This can help in understanding reaction mechanisms and in the rational design of new catalysts for its transformation. For instance, DFT can be used to model the transition states of potential C-H activation reactions, providing insights into the most favorable reaction pathways.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will also play a significant role. These models can be used to predict the biological activity and physicochemical properties of derivatives of this compound, thereby accelerating the discovery of new drug candidates or functional materials. Molecular modeling techniques are increasingly used to predict pharmacokinetic properties such as clearance, bioavailability, and volume of distribution. nih.gov
The following table details the potential applications of computational modeling for this compound:
| Modeling Technique | Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, catalyst design. | Reaction energy profiles, optimized catalyst structures. |
| Molecular Dynamics (MD) Simulations | Study of interactions with biological targets, conformational analysis. | Binding affinities, protein-ligand interaction modes. |
| QSAR/QSPR | Prediction of biological activity and physicochemical properties. | Identification of key structural features for desired properties. |
| Pharmacokinetic Modeling | Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties. | In-silico prediction of drug-likeness and metabolic stability. |
Interdisciplinary Research Avenues with Chemical Biology and Materials Science
The structural features of this compound make it a promising candidate for applications in both chemical biology and materials science. Future interdisciplinary research will focus on leveraging its unique properties to address challenges in these fields.
In chemical biology, arylalkanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Future research could explore this compound and its derivatives as inhibitors of specific enzymes or as chemical probes to study biological pathways. Its scaffold could be used as a starting point for the development of new therapeutic agents. nih.gov The development of small-molecule probes is essential for understanding complex biological systems and can accelerate translational research. mdpi.com
In materials science, aromatic carboxylic acids are versatile building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov The carboxylic acid group of this compound can coordinate to metal ions, while the ethylphenyl group can be tailored to control the spacing and functionality of the resulting polymeric material. This could lead to the development of new materials with applications in gas storage, catalysis, and sensing. Phenolic compounds, which share the aromatic feature, are also used to assemble functional materials.
The table below summarizes the potential interdisciplinary applications:
| Field | Potential Application | Research Focus |
| Chemical Biology | Development of enzyme inhibitors, chemical probes. | Screening against biological targets, synthesis of fluorescently labeled derivatives. |
| Medicinal Chemistry | Scaffold for drug discovery. | Synthesis and biological evaluation of a library of derivatives. |
| Materials Science | Monomer for functional polymers, building block for MOFs. | Synthesis and characterization of new polymers and coordination compounds. |
| Supramolecular Chemistry | Component for self-assembling systems. | Investigation of non-covalent interactions and assembly into higher-order structures. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Ethylphenyl)butanoic acid, and how can reaction conditions be optimized for reproducibility?
- Answer : The compound is typically synthesized via Friedel-Crafts alkylation of 4-ethyltoluene with a butyric acid derivative, followed by oxidation. Key steps include:
- Esterification : Reacting 4-ethylphenylboronic acid with ethyl but-2-enoate under rhodium catalysis (e.g., bis(norbornadiene)rhodium(I) tetrafluoroborate) to form intermediates .
- Hydrolysis : Acidic or basic hydrolysis of the ester to yield the carboxylic acid.
- Purification : Use of column chromatography (silica gel, hexanes/ethyl acetate) to isolate the product. Optimize temperature (e.g., 60–80°C for coupling) and catalyst loading (0.5–2 mol%) to enhance yield and purity .
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Answer :
- NMR Spectroscopy : H NMR peaks for the ethyl group (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.2–7.4 ppm, multiplet) confirm substitution patterns. C NMR identifies the carboxylic carbon (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~206 g/mol).
- Melting Point : A sharp mp (e.g., 156–160°C) indicates purity; deviations suggest impurities or polymorphs .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Answer :
- Enzyme Inhibition : Test against cyclooxygenase (COX) isoforms using fluorometric assays to evaluate anti-inflammatory potential .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) at concentrations 1–100 µM. Include positive controls (e.g., ibuprofen) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Answer :
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to verify regiochemistry (e.g., para-substitution vs. ortho impurities) .
- Assay Standardization : Compare results across labs using identical protocols (e.g., buffer pH, incubation time). For example, COX-2 inhibition assays may vary due to enzyme source (human recombinant vs. murine) .
- Meta-Analysis : Pool data from PubChem and ECHA to identify trends in IC values or solubility limitations .
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Answer :
- Catalyst Selection : Use (R)-(+)-BINAP-rhodium complexes to induce asymmetry during coupling reactions, achieving >90% enantiomeric excess (ee) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining ee by optimizing microwave power (150–200 W) .
- Chiral HPLC : Validate enantiopurity using a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1 mL/min) .
Q. What computational methods predict the structure-activity relationship (SAR) of this compound analogs?
- Answer :
- Docking Studies : Model interactions with COX-2 (PDB ID 5KIR) using AutoDock Vina. Focus on hydrogen bonding with Arg120 and hydrophobic contacts with the ethyl group .
- QSAR Models : Train models on datasets (e.g., ChEMBL) with descriptors like logP, polar surface area, and Hammett constants to predict anti-inflammatory activity .
- MD Simulations : Simulate binding stability over 100 ns to assess dynamic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
